5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is characterized by its fused pyrazole and pyrimidine rings, which contribute to its unique chemical properties and biological activities .
Mechanism of Action
Target of Action
The primary target of 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid is the PI3K δ enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound acts as a moderate inhibitor of the PI3K δ enzyme . It binds to the enzyme, reducing its activity and thereby altering the downstream signaling pathways .
Biochemical Pathways
The inhibition of PI3K δ enzyme affects the PI3K/AKT/mTOR pathway , which is involved in cell cycle progression, cell survival, and angiogenesis . The alteration in this pathway can lead to changes in cell growth and survival .
Pharmacokinetics
The presence of the difluoromethyl group in the molecule is known to increase the metabolic stability, lipophilicity, and binding affinity to receptors , which could potentially enhance its bioavailability.
Result of Action
The inhibition of the PI3K δ enzyme by this compound can lead to a decrease in cell proliferation and survival . This could potentially be beneficial in the treatment of diseases characterized by overactive cell growth, such as cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Furthermore, the presence of other substances in the environment, such as proteins or other drugs, could potentially interact with the compound and alter its efficacy .
Biochemical Analysis
Biochemical Properties
5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid is a purine analogue and has beneficial properties as antimetabolites in purine biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions .
Cellular Effects
The cellular effects of this compound are diverse. It has been found to have cytotoxic effects on certain types of cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its effects at the molecular level are significant and contribute to its overall biological activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction conditions can vary, but common solvents include acetic acid and trifluoroacetic acid. For instance, the use of acetic acid tends to favor the formation of 7-difluoromethylpyrazolo[1,5-A]pyrimidines, while trifluoroacetic acid predominantly yields 5-difluoromethyl derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl groups .
Scientific Research Applications
5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials with unique photophysical properties.
Comparison with Similar Compounds
Similar Compounds
- 7-Difluoromethylpyrazolo[1,5-A]pyrimidine-2-carboxylic acid
- Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-A]pyrimidine-3-carboxylate
- Methyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-A]pyrimidine-2-carboxylate
Uniqueness
What sets 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid apart from similar compounds is its specific substitution pattern and the presence of the difluoromethyl group. This unique structure enhances its biological activity, metabolic stability, and binding affinity to receptors, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3O2/c9-7(10)4-1-2-13-6(11-4)3-5(12-13)8(14)15/h1-3,7H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZHVBZJJHJQRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(=O)O)N=C1C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.